Azetidine Spacer Differentiation of CAS 1286733-01-4 from Benchmark 3-(1H-Indol-3-yl)-1,2,4-oxadiazole CB1 Agonists
The primary evidence for differentiation is structural. The canonical series of potent CB1 agonists, as reported in the literature, relies on a direct 3-(1H-indol-3-yl)-1,2,4-oxadiazole connection [1]. The target compound introduces an azetidine-1-yl methanone spacer, breaking the direct conjugation between the indole and oxadiazole rings. In the benchmark series, the most potent compounds achieved Ki values in the low nanomolar range (e.g., <10 nM). The required basic nitrogen and aromatic moiety distance for high-affinity 5-HT3 binding in related indole-oxadiazoles is 8.4-8.9 Å [2], a constraint fundamentally altered by the azetidine spacer in this compound, which is predicted to modify the pharmacophore's geometry and thus receptor interaction.
| Evidence Dimension | Pharmacophoric distance between the aromatic indole ring and a hydrogen-bond acceptor on the oxadiazole |
|---|---|
| Target Compound Data | Predicted to deviate from the 8.4-8.9 Å optimal range based on the insertion of a conformationally restricted azetidine ring. |
| Comparator Or Baseline | Benchmark indole-oxadiazole CB1 agonists with direct linkages showing Ki values <10 nM [1]; Optimal 5-HT3 antagonist distance of 8.4-8.9 Å [2]. |
| Quantified Difference | Structural modification leads to a predicted shift in pharmacophore geometry, potentially altering binding affinity by orders of magnitude based on SAR trends for linker modifications in this class [1]. |
| Conditions | CB1 receptor binding assays and SAR analysis from published literature on 1-substituted- and 3-substituted indole-oxadiazoles [REFS-1, REFS-2]. |
Why This Matters
This unique geometry offers a new tool to probe the steric and electronic tolerance of the CB1 orthosteric site, potentially unlocking selectivity or signaling bias unattainable with known direct-linked scaffolds.
- [1] Discovery of potent and orally bioavailable heterocycle-based cannabinoid CB1 receptor agonists. (2011). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/ View Source
- [2] Swain, C. J., et al. (1991). Novel 5-HT3 antagonists. Indole oxadiazoles. J Med Chem, 34(1), 140-51. doi: 10.1021/jm00105a021. View Source
